
Hdac-IN-3
Descripción
Overview of the Histone Deacetylase Family and Isoforms
The human HDAC family consists of 18 members, which are categorized into four classes based on their sequence homology to yeast HDACs, their cellular localization, and their enzymatic activity. nih.govnih.govresearchgate.net
Class I HDACs include HDAC1, HDAC2, HDAC3, and HDAC8. nih.govnih.gov These are primarily located in the nucleus and share homology with the yeast protein Rpd3. unibo.itwikipedia.org HDAC1 and HDAC2 are highly similar and are involved in cell proliferation and apoptosis. nih.gov HDAC3 plays a critical role in cell cycle progression and DNA damage response, while HDAC8 is involved in smooth muscle cell differentiation. nih.govsdbonline.org
Class II HDACs are further divided into two subclasses: IIa and IIb. nih.gov Class IIa includes HDAC4, HDAC5, HDAC7, and HDAC9, which can shuttle between the nucleus and the cytoplasm. nih.govwikipedia.org Class IIb consists of HDAC6 and HDAC10, which are mainly found in the cytoplasm. unibo.it These are homologous to the yeast Hda1 protein. wikipedia.org
Class III HDACs , known as sirtuins (SIRT1-7), are distinct from the other classes as they are dependent on nicotinamide adenine dinucleotide (NAD+) for their activity, whereas classes I, II, and IV are zinc-dependent enzymes. wikipedia.orgeurekaselect.com
Class IV contains a single member, HDAC11. wikipedia.org
The dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them significant therapeutic targets. nih.govresearchgate.net
Rationale for Isoform-Selective Histone Deacetylase Inhibition
While several HDAC inhibitors have been developed and approved for treating certain cancers, many of these are "pan-inhibitors," meaning they non-selectively target multiple HDAC isoforms. nih.gov This lack of specificity can lead to a range of side effects. longdom.org
There is a growing body of evidence suggesting that individual HDAC isoforms have distinct and sometimes opposing biological functions. uic.edu For example, while the inhibition of some HDACs may be beneficial in treating a particular disease, the inhibition of others could be detrimental. longdom.org Therefore, developing isoform-selective HDAC inhibitors is of great interest. eurekaselect.com Such compounds would not only serve as valuable research tools to dissect the specific functions of each HDAC isoform but also hold the potential to be more effective and safer therapeutic agents with fewer side effects. eurekaselect.comuic.edu
The development of isoform-selective inhibitors has been challenging due to the high degree of structural similarity in the active sites of many HDACs, particularly within the same class. mdpi.complos.org However, researchers are exploiting subtle differences in the enzyme structures to design more selective compounds. nih.gov
Introduction to Selective Histone Deacetylase 3 (HDAC3) Inhibition Research
HDAC3 has emerged as a particularly important target for selective inhibition. alzdiscovery.org It is a key component of the N-CoR/SMRT corepressor complex, which is crucial for transcriptional repression mediated by nuclear hormone receptors and other transcription factors. mdpi.com HDAC3 has been implicated in a variety of cellular processes, including inflammation, metabolism, cognition, and cell survival. alzdiscovery.org
Research has shown that HDAC3 plays a significant role in various diseases. mdpi.com For instance, it is involved in the regulation of inflammatory responses and has been identified as a negative regulator of long-term memory formation. pnas.orgnih.gov In the context of cancer, HDAC3 has been shown to be a prognostic factor in several tumor types. sdbonline.orgalzdiscovery.org
The development of potent and selective HDAC3 inhibitors has been an active area of research. mdpi.comalzdiscovery.org These inhibitors are seen as promising candidates for treating a range of conditions, including cancer and neurodegenerative diseases. mdpi.comnih.gov The pursuit of selective HDAC3 inhibitors aims to harness the therapeutic benefits of modulating HDAC3 activity while minimizing the off-target effects associated with pan-HDAC inhibitors. nih.gov
Propiedades
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018673-42-1 | |
Record name | GSK-3117391 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-3117391 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GSK-3117391 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Histone Deacetylase 3 Inhibition
Enzymatic Activity and Substrate Specificity of HDAC3
HDAC3's enzymatic function involves the deacetylation of lysine residues on a variety of protein substrates. nih.govuniprot.org This activity is not limited to histones but extends to a wide array of non-histone proteins, making HDAC3 a key regulator in numerous biological pathways, from cell cycle control to metabolism. nih.govnih.gov
Histone Deacetylation and Chromatin Dynamics
HDAC3 is responsible for deacetylating lysine residues on the N-terminal tails of core histones, including H2A, H2B, H3, and H4. atlasgeneticsoncology.orguniprot.org This removal of acetyl groups restores the positive charge of lysine residues, strengthening their electrostatic interaction with the negatively charged DNA backbone. nih.govaginganddisease.org This process leads to chromatin condensation, creating a more compact and transcriptionally repressive chromatin structure. nih.gov
The dynamic interplay between histone acetyltransferases (HATs) and HDACs, like HDAC3, is crucial for modulating chromatin accessibility. nih.gov By deacetylating histones, HDAC3 plays a significant role in gene silencing, re-establishing chromatin structure after DNA replication and repair, and maintaining genomic stability. nih.gov Perturbations in this process can lead to genomic instability and defects in cell cycle progression. nih.gov Specifically, HDAC3 has been shown to deacetylate histones H3 and H4, and its activity is required for global histone deacetylation during mitosis. sdbonline.orgpnas.org Loss of HDAC3 function leads to the hyperacetylation of specific histone sites, such as H3K9, H3K14, H4K5, and H4K12, which can disrupt normal cellular functions. nih.gov
Non-Histone Protein Deacetylation by HDAC3
A growing body of evidence highlights the critical role of HDAC3 in deacetylating non-histone proteins, thereby regulating their activity, stability, and function. nih.govmdpi.com This function is evolutionarily conserved and impacts numerous cellular pathways. mdpi.com
HDAC3 modulates the activity of several key transcription factors through deacetylation.
NF-κB : The relationship between HDAC3 and NF-κB is complex, with reports suggesting both repressive and activating roles. Several studies indicate that HDAC3 can deacetylate the p65 (RelA) subunit of NF-κB, which is necessary for its interaction with the inhibitor IκBα, leading to the termination of NF-κB signaling. frontiersin.orgembopress.orgnih.gov Conversely, other research shows that for certain inflammatory genes, HDAC3 acts as a co-activator by deacetylating specific lysine residues (K122, K123, K314, K315) on p65, which is required for efficient gene expression. nih.govoup.com
STAT3 : HDAC3 can regulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In oligodendrocyte precursors, for example, STAT3 is inactivated by HDAC3-mediated deacetylation. nih.gov
p53 : The tumor suppressor protein p53 was one of the first non-histone targets identified for HDACs. oncotarget.commdpi.com HDAC3 can deacetylate p53, and the inhibition or cleavage of HDAC3 leads to increased p53 acetylation. oncotarget.comspandidos-publications.com This acetylation enhances p53's stability and its ability to activate pro-apoptotic target genes like p21 and Bax. oncotarget.comspandidos-publications.com
HIF-1α : Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen. Class I HDACs, including HDAC1 and HDAC3, have been shown to directly interact with and deacetylate HIF-1α, enhancing its stability and transcriptional activity under hypoxic conditions. researchgate.netfrontiersin.orgbiomolther.org Inhibition of HDAC3 can therefore lead to the destabilization of HIF-1α. biomolther.org
RUNX3 : The Runt-related transcription factor 3 (RUNX3) is a tumor suppressor whose silencing is implicated in carcinogenesis. spandidos-publications.com HDAC3 is involved in the deacetylation and subsequent repression of RUNX3. spandidos-publications.comumw.edu.pl Furthermore, HDAC3 is required to restrain the expression of Runx3 in developing T-cells to ensure proper lineage commitment, preventing premature expression of the CD8-lineage program. elifesciences.orgmdpi.comoup.com
Table 1: HDAC3-Mediated Deacetylation of Transcription Factors
Transcription Factor | Cellular Context/Pathway | Consequence of HDAC3-Mediated Deacetylation | References |
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NF-κB (p65) | Inflammation | Can terminate signaling (binding to IκBα) or act as a co-activator for specific genes. | frontiersin.orgembopress.orgnih.govoup.com |
STAT3 | Oligodendrocyte development | Inactivation of STAT3 signaling. | nih.gov |
p53 | Apoptosis, Cell Cycle | Repression of p53 activity; deacetylation leads to its degradation. | oncotarget.comspandidos-publications.complos.org |
HIF-1α | Hypoxia Response, Angiogenesis | Enhanced protein stability and transcriptional activity. | researchgate.netfrontiersin.orgbiomolther.org |
RUNX3 | Tumor Suppression, T-Cell Development | Transcriptional repression; suppression of CD8-lineage genes. | spandidos-publications.comelifesciences.orgmdpi.com |
HDAC3 interacts with and regulates the function of Heat Shock Protein 90 (HSP90), a crucial molecular chaperone. HDAC3 has been identified as the deacetylase for nuclear HSP90. aacrjournals.org The acetylation state of HSP90 is critical for its chaperone function; when acetylated, its ability to interact with client proteins is lost. nih.gov By deacetylating HSP90, HDAC3 maintains its function. Conversely, HSP90 has been shown to regulate the nuclear translocation of HDAC3, indicating a reciprocal regulatory relationship between the two proteins. nih.gov Inhibition of HDAC3 leads to the hyperacetylation of nuclear HSP90, disrupting its function and leading to the degradation of its client proteins. aacrjournals.org
HDAC3 can indirectly modulate the acetylation of α-tubulin, a key component of microtubules. nih.gov While HDAC6 is the primary tubulin deacetylase, studies have shown that inhibition or knockdown of HDAC3 leads to an increase in acetylated tubulin. nih.govbiologists.com However, the active HDAC3-SMRT complex does not appear to directly deacetylate tubulin in vitro, suggesting an indirect regulatory mechanism. nih.gov This modulation of tubulin acetylation by HDAC3 has been shown to be important for the proper assembly of the meiotic spindle, kinetochore-microtubule attachments, and chromosome segregation during oocyte maturation. biologists.comcore.ac.uk In some cancer cells, HDAC3 negatively regulates the expression of tubulin β3. researchgate.netkoreascience.kr
In specific contexts, such as brown adipose tissue (BAT), HDAC3 can function as a transcriptional co-activator. It achieves this by deacetylating and activating the peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α). nih.govmdpi.comresearchgate.net Activated PGC1α is essential for driving the expression of genes involved in thermogenesis, such as Ucp1. nih.govresearchgate.net This deacetylation of a coactivator represents a distinct mechanism by which HDAC3 can promote, rather than repress, gene transcription. nih.gov
Table 2: HDAC3-Mediated Deacetylation of Other Non-Histone Proteins
Protein Substrate | Protein Class | Cellular Context/Pathway | Consequence of HDAC3-Mediated Deacetylation | References |
---|---|---|---|---|
HSP90 | Chaperone | Protein folding, Stability | Maintains chaperone function; promotes client protein stability. | aacrjournals.orgnih.gov |
Tubulin | Structural | Microtubule dynamics, Meiosis | Indirectly decreases tubulin acetylation, promoting microtubule stability. | nih.govbiologists.comcore.ac.uk |
PGC1α | Coactivator | Thermogenesis (in BAT) | Activation of PGC1α, leading to increased expression of thermogenic genes. | nih.govnih.govmdpi.comresearchgate.net |
Structural Proteins (e.g., Tubulin)
Downstream Cellular Effects of HDAC3 Inhibition
Histone deacetylase 3 (HDAC3) is a critical enzyme that removes acetyl groups from histone and non-histone proteins, playing a pivotal role in the epigenetic regulation of gene expression. nih.govnih.govgenecards.org Its inhibition leads to a cascade of cellular events, primarily through the alteration of the acetylation status of its target proteins, which in turn affects various cellular processes including gene transcription, cell cycle progression, and apoptosis. frontiersin.orgmdpi.comsdbonline.org
Regulation of Gene Expression Profiles
The inhibition of HDAC3 significantly impacts gene expression profiles by inducing histone hyperacetylation, which leads to a more relaxed chromatin structure, making DNA more accessible to transcription factors. nih.govsdbonline.org This generally results in the transcriptional activation of genes that are normally suppressed by HDAC3 activity. nih.govnih.gov HDAC3 often functions as part of a co-repressor complex, and its inhibition can lead to the de-repression of specific genes. nih.govaginganddisease.org
A key consequence of HDAC3 inhibition is the upregulation of tumor suppressor genes. HDACs, including HDAC3, are known to deacetylate and thereby repress the activity of the tumor suppressor protein p53. frontiersin.org Inhibition of HDAC3 can lead to the increased expression of p53 and its downstream targets, such as p21. frontiersin.orgoncotarget.com The activation of the p21 gene is a frequent outcome of treatment with HDAC inhibitors and can occur in both a p53-dependent and -independent manner, leading to cell cycle arrest. mdpi.complos.orgresearchgate.net For instance, the knockdown of HDAC3 has been shown to enhance the expression of p53 and the pro-apoptotic gene Bax. oncotarget.com
Table 1: Effect of HDAC3 Inhibition on Tumor Suppressor Gene Expression
Gene/Protein | Effect of HDAC3 Inhibition | Cellular Outcome |
p53 | Increased expression and acetylation frontiersin.org | Activation of downstream targets, apoptosis frontiersin.orgoncotarget.com |
p21 | Upregulation of expression frontiersin.orgoncotarget.commdpi.com | Cell cycle arrest mdpi.com |
Bax | Increased expression oncotarget.com | Promotion of apoptosis oncotarget.com |
HDAC3 is a crucial regulator of inflammatory gene expression. nih.govaginganddisease.orgpnas.org It can act as both a repressor and a co-activator of inflammatory genes depending on the context. pnas.orgoup.com For example, HDAC3 is required for the induction of many pro-inflammatory genes in macrophages stimulated with lipopolysaccharide (LPS). nih.govpnas.org Inhibition of HDAC3 can suppress the expression of a majority of IL-1β-inducible genes in rheumatoid arthritis fibroblast-like synoviocytes. nih.gov The mechanism often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. oup.comfrontiersin.orgnih.gov HDAC3 can deacetylate the p65 subunit of NF-κB, which is a critical step for its activity. oup.comnih.gov Therefore, inhibiting HDAC3 can alter the expression of NF-κB target genes. frontiersin.org
The inhibition of HDAC3 shifts the balance between pro-apoptotic and anti-apoptotic gene expression in favor of apoptosis. frontiersin.org This is achieved by upregulating the expression of pro-apoptotic proteins and downregulating anti-apoptotic ones. spandidos-publications.comnih.gov For example, HDAC inhibitors have been shown to increase the expression of pro-apoptotic Bcl-2 family members like Bax, Bak, and Bim, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. spandidos-publications.comnih.govmdpi.comdovepress.comspandidos-publications.com This alteration in the expression of Bcl-2 family proteins disrupts the mitochondrial membrane potential and leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway. mdpi.combrieflands.com
Table 2: Modulation of Apoptosis-Related Gene Expression by HDAC Inhibition
Gene Family | Pro-Apoptotic Members (Upregulated) | Anti-Apoptotic Members (Downregulated) |
Bcl-2 Family | Bax, Bak, Bim, Bid, PUMA, Noxa frontiersin.orgspandidos-publications.combrieflands.com | Bcl-2, Bcl-xL, Mcl-1 spandidos-publications.comnih.govmdpi.combrieflands.com |
Impact on Inflammatory Gene Expression
Cell Cycle Progression and Arrest
HDAC3 plays a significant role in regulating cell cycle progression. mdpi.comnih.govpnas.org It has been implicated in controlling the S phase and the G2/M transition, partly by regulating the stability of cyclin A. frontiersin.orgnih.gov Inhibition or knockdown of HDAC3 can lead to cell cycle arrest, most commonly at the G2/M phase. frontiersin.orgpnas.orgnih.govjcancer.orgacs.org This arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21. frontiersin.orgmdpi.com In some contexts, HDAC3 inhibition can also induce G1 phase arrest. frontiersin.org The arrest in the cell cycle prevents cancer cells from proliferating and can precede the induction of apoptosis. jcancer.org For instance, the HDAC3-specific inhibitor MI192 has been shown to induce G2/M arrest in liver cancer cells. jcancer.org
Induction of Apoptosis and Programmed Cell Death Pathways
A primary outcome of HDAC3 inhibition in cancer cells is the induction of apoptosis, or programmed cell death. sdbonline.orgnih.govnih.govpnas.org This process is often caspase-dependent. spandidos-publications.comnih.gov HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govmdpi.commdpi.com
The intrinsic pathway is activated by the altered expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of caspase-9 and the executioner caspase-3. mdpi.combrieflands.comd-nb.infopnas.org The extrinsic pathway can be activated through the upregulation of death receptors like DR4 and DR5 on the cell surface, making the cells more susceptible to ligands such as TRAIL. nih.govmdpi.com The activation of both pathways culminates in the activation of effector caspases, which execute the final stages of apoptosis. mdpi.com
Differentiation Modulation (e.g., Odontoblast, Osteogenic)
The process of cellular differentiation, particularly into bone-forming osteoblasts and dentin-forming odontoblasts, is known to be influenced by epigenetic regulators, including HDACs. Inhibition of HDAC3, specifically, has been linked to the promotion of osteogenic differentiation. mdpi.comnih.gov For instance, studies using the selective HDAC3 inhibitor MI192 have shown enhanced osteogenic potential in human dental pulp stromal cells. mdpi.comnih.gov Similarly, other Class I HDAC inhibitors have been observed to promote the differentiation of human dental pulp stem cells into odontoblast-like cells. mdpi.comnih.gov
However, there are no specific studies available that have investigated or reported the effects of Hdac-IN-3 on either odontoblast or osteogenic differentiation.
Cellular Stress Responses
HDAC3 is recognized as a significant modulator of cellular responses to various stressors, including oxidative and genotoxic stress. encyclopedia.pubmdpi.com The enzyme can influence these pathways by deacetylating both histone and non-histone proteins, such as p53, thereby affecting apoptosis and cell survival. frontiersin.orgfrontiersin.org For example, in response to oxidative stress, HDAC3 can be recruited to repress the expression of antioxidant genes. encyclopedia.pubmdpi.com Inhibition of HDAC3 has been shown to induce replication stress and DNA damage in certain cancer cell lines. plos.orgnih.gov
Despite the established role of HDAC3 in managing cellular stress, research specifically detailing the impact of this compound on these response pathways has not been published.
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a critical process regulated by a complex network of signaling molecules. HDAC3 has been identified as a negative regulator of angiogenesis, in part by modulating the expression of factors like Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov Inhibition of Class I HDACs has been shown to suppress vasculogenic mimicry in aggressive cancer cells by enhancing the expression of anti-angiogenesis genes. spandidos-publications.com General HDAC inhibitors can also affect angiogenesis by causing the degradation of the pro-angiogenic transcription factor HIF-1α. nih.gov
There is currently no available research data describing the specific role or mechanistic action of this compound in the modulation of angiogenesis.
DNA Repair Pathways
HDAC3 plays a crucial role in maintaining genomic stability through its involvement in DNA damage control and repair. nih.govnih.gov The enzyme is essential for efficient DNA repair through pathways such as non-homologous end joining (NHEJ) and homologous recombination (HR). nih.gov Inhibition or deletion of HDAC3 can lead to defects in DNA double-strand break repair, S-phase progression, and an accumulation of DNA damage. plos.orgnih.govnih.gov Studies have shown that inhibiting Class I HDACs, including HDAC3, can impair the binding of key repair proteins like Ku70 to sites of DNA double-strand breaks. mdpi.comoup.com
Specific investigations into the effects of this compound on DNA repair pathways have not been documented in the available scientific literature.
Compound Inhibition Profile
The table below summarizes the known inhibitory activity of this compound (CDK/HDAC-IN-3).
Target | IC₅₀ (nM) |
HDAC1 | 62.12 |
HDAC2 | 93.28 |
HDAC3 | 82.87 |
CDK9 | 98.32 |
CDK12 | 98.85 |
CDK13 | 100 |
Data sourced from MedChemExpress. medchemexpress.com |
Structure-activity Relationships and Rational Design of Selective Hdac3 Inhibitors
Key Structural Features for HDAC3 Selectivity
Achieving selectivity for HDAC3 over other HDAC isoforms, particularly the highly homologous HDAC1 and HDAC2, is a primary challenge in drug design. mdpi.com The design of selective inhibitors leverages subtle differences in the architecture of the HDAC active site. nih.gov
The Zinc Binding Group (ZBG) is a critical pharmacophoric element that chelates the zinc ion in the active site of HDAC enzymes. mdpi.commdpi.com While hydroxamic acids are potent ZBGs, they often lead to non-selective inhibition of class I HDACs (HDAC1, 2, and 3). mdpi.comtandfonline.com
In contrast, o-aminoanilides have emerged as a promising class of ZBGs for achieving class I selectivity, particularly for HDACs 1, 2, and 3. mdpi.compreprints.org The larger size of the o-aminoanilide group compared to hydroxamic acid can be better accommodated in the active sites of HDACs 1-3. explorationpub.com Further modifications of the o-aminoanilide scaffold have led to the development of inhibitors with enhanced selectivity for HDAC3. mdpi.com For instance, the introduction of a methylthio group at the 2-position of a benzamide ZBG has been shown to yield highly potent and selective HDAC3 inhibitors. nih.gov
Recent studies have also explored hydrazides as an alternative ZBG, demonstrating high potency and class I HDAC selectivity. nih.gov The exploration of novel ZBGs continues to be a key strategy in the development of isoform-selective HDAC inhibitors. mdpi.comresearchgate.net
The linker region connects the ZBG to the cap group and occupies the hydrophobic tunnel of the HDAC active site. explorationpub.comuni-duesseldorf.de Modifications to the linker can significantly impact inhibitor selectivity. sci-hub.ru While simple alkyl or vinyl linkers are generally accepted by all HDAC isoforms with low selectivity, the introduction of aromatic or substituted linkers can confer selectivity. mdpi.comrug.nl
For HDAC3-selective inhibitors, a common feature is the presence of a vinyl group in the linker. explorationpub.com The rigidity and conformation of the linker, influenced by the incorporation of features like heterocyclic rings, can enhance binding affinity and selectivity. aacrjournals.org The addition of an aromatic ring to the linker can either enhance or diminish interactions with the enzyme depending on its size and location. aacrjournals.org
The cap group interacts with the surface residues at the entrance of the HDAC active site. turkjps.orgmdpi.com As the surface residues show more variation among HDAC isoforms compared to the highly conserved catalytic tunnel, optimizing the cap group is a primary strategy for achieving inhibitor selectivity. nih.govexplorationpub.com
For HDAC3-selective inhibitors, the presence of N-heterocycles, such as indole, in the cap group is a recurring feature. nih.gov The design of chiral oxazoline capping groups has also proven effective in developing potent HDAC3 inhibitors. acs.org The stereochemistry and substitution patterns of the cap group can dramatically influence selectivity among HDAC isoforms. explorationpub.com The essential role of the capping group in maintaining activity for certain classes of HDAC3 inhibitors has been demonstrated through substructure searches and biological evaluation. tandfonline.comnih.gov
The introduction of specific substituents, such as fluorine, can have a profound impact on the potency and selectivity of HDAC inhibitors. nih.gov Fluorination can alter physicochemical properties like lipophilicity and permeability, thereby influencing biological activity. nih.govdntb.gov.ua
In the context of HDAC3-selective inhibitors, the presence of a fluorine atom on the o-aminoanilide ZBG has been shown to increase both selectivity and potency. mdpi.commdpi.com Specifically, a fluorine atom at the 4- or 5-position of the phenyl ring of o-aminoanilides is a common feature in many HDAC3-selective inhibitors. explorationpub.com This is attributed to the fact that the HDAC3 catalytic tunnel is not well-suited to accommodate substituents larger than fluorine atoms on the anilide ring. explorationpub.com The strategic placement of fluorine can lead to specific interactions within the enzyme's active site, contributing to enhanced selectivity. dntb.gov.uaresearchgate.net
Cap Group Optimization
Computational Approaches in HDAC3 Inhibitor Design
Computational methods are indispensable tools in the rational design and discovery of novel HDAC3 inhibitors. nih.govresearchgate.netnih.gov These approaches facilitate the understanding of protein-ligand interactions and enable the screening of large chemical libraries to identify promising candidates. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. aacrjournals.orgfrontiersin.org It is widely used to rationalize the binding modes of synthesized compounds and to guide the design of new inhibitors with improved affinity and selectivity. nih.govmdpi.com Docking studies have been instrumental in understanding the structure-activity relationships of HDAC3 inhibitors, revealing key interactions with active site residues. nih.govbiorxiv.org
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comd-nb.info This approach can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein, while ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. mdpi.com Hierarchical virtual screening protocols, integrating both ligand- and receptor-based methods, have been successfully employed to identify novel HDAC inhibitors. d-nb.infonih.gov These workflows often involve pharmacophore modeling followed by molecular docking to refine the selection of hit compounds for experimental validation. tandfonline.comnih.govscispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.comtandfonline.comfrontiersin.orgresearchgate.net For HDAC3 inhibitors, QSAR models are instrumental in predicting the inhibitory potency of new chemical entities and in understanding the structural features that are critical for activity. researchgate.netmdpi.comtandfonline.com
These models are developed using a dataset of compounds with known HDAC3 inhibitory activities, typically expressed as IC₅₀ values. mdpi.comfrontiersin.org Various molecular descriptors, which quantify different aspects of a molecule's structure such as its electronic, steric, and hydrophobic properties, are calculated for each compound. mdpi.comfrontiersin.orgresearchgate.net Machine learning algorithms, including random forest, gradient boosting, and support vector machines, are then employed to build predictive models that correlate these descriptors with inhibitory activity. researchgate.net The reliability of these models is assessed through rigorous internal and external validation methods, such as cross-validation and the use of a test set of compounds not included in the model's training. researchgate.nettandfonline.com
For instance, a study on alkylhydrazide-based HDAC inhibitors utilized atom-based QSAR models to predict their binding affinity to HDAC3. mdpi.com Another approach combined pharmacophore modeling with 3D-QSAR to identify key structural features for benzamide-based HDAC3 inhibitors, resulting in a model with good predictive power. nih.gov These models can reveal that specific features, like the presence of a hydroxamate group or a substituted thiazole ring, are beneficial for HDAC3 inhibition, while other moieties, such as linear alkyl groups with a carboxylic acid, can be detrimental. researchgate.net The insights gained from QSAR studies guide the modification of existing compounds and the design of novel inhibitors with improved potency and selectivity. mdpi.comturkjps.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between an inhibitor and its target enzyme, in this case, HDAC3. frontiersin.orgtandfonline.comnih.gov This computational method simulates the movement of atoms in a protein-ligand complex over time, offering insights into the stability of the complex and the specific interactions that govern binding. frontiersin.orgtandfonline.com
MD simulations are crucial for understanding the conformational changes that occur in HDAC3 upon inhibitor binding. tandfonline.comnih.gov For example, simulations have shown that inhibitor binding can alter the volume of the active pocket and induce movement in flexible loop regions, such as the L6-loop, which can impact substrate entry. tandfonline.com The stability of the protein-inhibitor complex is often assessed by calculating the root mean square deviation (RMSD) of the protein's backbone atoms over the course of the simulation. Lower RMSD values for the complex compared to the free enzyme suggest that the inhibitor stabilizes the protein's structure. frontiersin.org
Furthermore, MD simulations can elucidate the specific hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion in the active site that are critical for inhibitor binding. frontiersin.orgtandfonline.com Studies have used MD simulations to compare the binding of different inhibitors, revealing, for instance, that one inhibitor may form a greater number of hydrogen bonds or have a more favorable interaction with the catalytic zinc ion than another, explaining differences in their inhibitory potency. tandfonline.com These detailed atomic-level insights are invaluable for the rational design of inhibitors with optimized binding characteristics. For instance, simulations have been used to identify novel pockets at the interface between HDAC4 and the NCOR protein, which could be targeted to develop selective inhibitors. biorxiv.org
Kinetic Characterization of HDAC3 Inhibitors
Slow-Binding Kinetics and Residence Time
Many potent inhibitors of class I HDACs, including HDAC3, exhibit a phenomenon known as slow-binding kinetics. nih.govbiorxiv.orgnih.govacs.org Unlike inhibitors that rapidly associate and dissociate from their target (fast-on/fast-off), slow-binding inhibitors are characterized by a slow "on" rate and often an even slower "off" rate (dissociation rate). explorationpub.comexplorationpub.com This slow dissociation leads to a prolonged duration of target engagement, a property referred to as a long residence time. nih.govbiorxiv.orgnih.gov
The mechanism of slow-binding inhibition can be complex, often involving a two-step process. nih.govbiorxiv.orgrsc.org In this model, the inhibitor initially forms a rapid, reversible complex with the enzyme, which then undergoes a slow conformational change to a more tightly bound state. rsc.org This behavior is particularly common for inhibitors with certain zinc-binding groups, such as ortho-aminoanilides and acylhydrazides. biorxiv.orgbiorxiv.org
The residence time of an inhibitor is a key determinant of its biological effect. nih.govbiorxiv.org A longer residence time can lead to a more sustained inhibition of the target enzyme in a cellular context, which may translate to improved therapeutic efficacy. acs.org For example, some HDAC3 inhibitors have been shown to have residence times of several hours. nih.govbiorxiv.org Conversely, other selective HDAC3 inhibitors may have a much shorter residence time, on the order of minutes. nih.gov
Implications for Potency and Selectivity Assessment
The slow-binding kinetics of many HDAC3 inhibitors have significant implications for how their potency and selectivity are measured and interpreted. nih.govbiorxiv.orgbiorxiv.org Standard IC₅₀ determination assays, which typically involve short pre-incubation times, may not allow for the inhibitor-enzyme equilibrium to be reached for slow-binding compounds. nih.govbiorxiv.orgacs.org This can lead to an underestimation of the inhibitor's true potency. nih.govbiorxiv.org
For example, the measured IC₅₀ value of a slow-binding inhibitor can decrease significantly with longer pre-incubation times, as more of the inhibitor converts to the tightly bound state. explorationpub.comexplorationpub.com This time-dependent inhibition highlights the importance of using appropriate assay conditions, such as continuous assays or pre-incubation experiments, to accurately characterize these compounds. nih.govbiorxiv.org
Furthermore, neglecting the slow-binding nature of an inhibitor can lead to an inaccurate assessment of its selectivity. nih.govbiorxiv.org An inhibitor might appear to be highly selective for HDAC3 in a short-duration assay, but this apparent selectivity may diminish or disappear with longer incubation times as the inhibitor reaches equilibrium with other HDAC isoforms. explorationpub.comexplorationpub.com For instance, the HDAC3 inhibitor RGFP966 was initially reported as highly selective, but later kinetic studies revealed that it is a potent slow-binding inhibitor of HDACs 1, 2, and 3, with only modest selectivity for HDAC3. nih.govbiorxiv.orgacs.org Therefore, a thorough kinetic characterization, including the determination of association and dissociation rate constants, is crucial for the development of genuinely selective HDAC3 inhibitors. nih.govbiorxiv.orgbiorxiv.org
Interactive Data Tables
Kinetic Parameters of Selected HDAC Inhibitors
This table summarizes the kinetic constants for various inhibitors against HDAC1, HDAC2, and HDAC3.
Compound | Target HDAC | Ki (nM) | Residence Time (τ) | Binding Mechanism | Reference |
Entinostat | HDAC1 | <1 | - | Two-step slow-binding | biorxiv.org |
HDAC2 | ~6 | - | Two-step slow-binding | biorxiv.org | |
HDAC3 | ~39 | - | Two-step slow-binding | biorxiv.org | |
RGFP966 | HDAC1 | 57 | - | Slow-binding | nih.govbiorxiv.org |
HDAC2 | 31 | - | Slow-binding | nih.govbiorxiv.org | |
HDAC3 | 13 | - | Slow-binding | nih.govbiorxiv.org | |
Compound 5 | HDAC1 | ~40 | >2 h | Slow, tight-binding | biorxiv.org |
HDAC2 | ~103 | >2 h | Slow, tight-binding | biorxiv.org | |
HDAC3 | - | >2 h | Pseudo-irreversible | biorxiv.org | |
Compound 16 | HDAC3 | - | 38 min | Fast-off rate | nih.gov |
Compound 20 | HDAC3 | - | 69.4 h | Slow-off rate | nih.gov |
BRD4884 | HDAC1 | - | 20 min | Fast-on/faster-off | rsc.org |
HDAC2 | - | 143 min | Slow-on/slow-off | rsc.org | |
BRD6688 | HDAC1 | - | 65 min | - | rsc.org |
HDAC2 | - | 381 min | - | rsc.org |
QSAR Model Statistics
This table presents the statistical validation of different QSAR models for HDAC3 inhibitors.
Model Type | R² | Q² | RMSE | Reference |
3D QSAR (Benzamide-based) | 0.89 | 0.88 | - | nih.gov |
HDAC3 QSAR | - | up to 0.76 | 0.58 | researchgate.net |
Toxicity QSAR | - | 0.63 | 0.41 | researchgate.net |
Ligand-based (Triazole) | 0.954 | 0.916 | 0.019 | frontiersin.org |
Therapeutic Research Potential and Combination Strategies of Selective Hdac3 Inhibitors
Monotherapy Research in Preclinical Disease Models
Preclinical studies using selective HDAC3 inhibitors have explored their potential as monotherapies across a range of disease models, demonstrating varied effects depending on the cellular context and disease type alzdiscovery.orgoaepublish.comembopress.orgfrontiersin.orgresearchgate.net.
Anti-Cancer Potential
Selective HDAC3 inhibitors have shown anti-cancer potential in various preclinical models. HDAC3 is often dysregulated in numerous cancer types and its inhibition can influence pathways related to cell growth, differentiation, and apoptosis alzdiscovery.orgcgtlive.com. For instance, studies have indicated that selective HDAC3 inhibition can lead to the repression of genes associated with cancer cell growth and survival. Database analysis suggests that inhibiting HDAC3 could inhibit the proliferation of cancer cells in acute myeloid leukemia (AML) alzdiscovery.org. Elevated HDAC3 expression has also been associated with worse survival in gastric and breast cancer patients, suggesting it as a potential therapeutic target alzdiscovery.org. While detailed preclinical data specifically for Hdac-IN-3 as a monotherapy for various cancers are limited in the available search results, the broader research on selective HDAC3 inhibitors supports this area of investigation sigmaaldrich.comcgtlive.comnih.govabcam.com.
Neuroprotective Effects
Research highlights the neuroprotective potential of selective HDAC3 inhibitors in preclinical models of neurodegenerative diseases and brain injury alzdiscovery.orgplos.orghum-ecol.ruamegroups.orgfrontiersin.org. HDAC3 is the most highly expressed HDAC in the brain and is essential for brain development and function, including learning and memory alzdiscovery.org. Dysregulated HDAC3 has been implicated in neurodegenerative conditions like Alzheimer's disease (AD) and Huntington's disease (HD) alzdiscovery.orghum-ecol.ru. Preclinical studies using the selective HDAC3 inhibitor RGFP-966 have demonstrated neuroprotective effects. For example, RGFP-966 improved motor deficits and showed neuroprotective effects on striatal volume in a mouse model of HD hum-ecol.ru. In experimental stroke models, selective HDAC3 inhibition by RGFP-966 improved long-term neurological outcomes, decreased infarct volume, and was associated with reduced apoptosis and inflammation plos.orghum-ecol.runih.gov. While these findings demonstrate the potential of selective HDAC3 inhibition, specific detailed preclinical data on the neuroprotective effects of this compound are not extensively available in the provided search results.
Anti-Inflammatory Modulation
Selective HDAC3 inhibitors have demonstrated the ability to modulate inflammatory responses in preclinical settings alzdiscovery.orgoaepublish.comresearchgate.netnih.govpatsnap.commedchemexpress.com. HDAC3 plays a role in regulating gene programs involved in inflammation alzdiscovery.org. Preclinical studies suggest that HDAC3 inhibition can impact the activation and function of immune cells, such as macrophages alzdiscovery.orgresearchgate.net. For example, the selective HDAC3 inhibitor RGFP966 attenuated pro-inflammatory gene expression in models for inflammatory lung diseases by reducing the transcriptional activity of NF-κB p65 medsci.org. In rheumatoid arthritis fibroblast-like synoviocytes, inhibition of HDAC3 suppressed inflammatory gene expression nih.gov. RGFP966 has also been shown to alleviate allergic and inflammatory responses in a mouse model of allergic rhinitis patsnap.com. While these studies highlight the anti-inflammatory potential of selective HDAC3 inhibition, specific detailed preclinical data for this compound in modulating inflammation are not prominently featured in the available search results.
Metabolic Regulation
Preclinical research indicates a role for selective HDAC3 inhibitors in metabolic regulation alzdiscovery.orgoaepublish.comembopress.orgfrontiersin.orguni.lu. HDAC3 is involved in controlling metabolism and circadian rhythms aacrjournals.org. Studies have shown that HDAC3 regulates metabolism in various tissues, including the liver and skeletal muscle embopress.org. Liver-specific deletion of HDAC3 in mice disrupted metabolic transcriptional networks and led to lipid accumulation frontiersin.org. Selective HDAC3 inhibition has been explored for potential benefits in metabolic disorders like type 2 diabetes and atherosclerosis by modulating lipid metabolism alzdiscovery.org. For instance, the selective HDAC3 inhibitor BRD3308 protected female nonobese diabetic mice from diabetes by decreasing pancreatic islet infiltration and preventing beta-cell death nih.gov. While these findings suggest the potential of selective HDAC3 inhibition in metabolic regulation, detailed preclinical data specifically for this compound in this area are limited in the provided search results.
Synergistic Effects in Combination Preclinical Regimens
Combining HDAC inhibitors with other therapeutic agents is a strategy explored to enhance efficacy and overcome potential resistance mechanisms, particularly in cancer oaepublish.comsigmaaldrich.comfrontiersin.orgnih.govabcam.comfrontiersin.orgnih.govmedchemexpress.comnih.govuni.lu. Preclinical studies have investigated the synergistic effects of selective HDAC3 inhibitors in combination regimens.
With Conventional Chemotherapeutic Agents (e.g., Paclitaxel)
Preclinical studies have explored combining HDAC inhibitors with conventional chemotherapeutic agents like paclitaxel to achieve synergistic anti-cancer effects oaepublish.comabcam.comhum-ecol.runih.govnih.govmedchemexpress.comuni.lu. While the specific mechanisms of synergy can vary, HDAC inhibitors can influence pathways related to cell cycle progression, apoptosis, and DNA damage repair, potentially enhancing the effects of chemotherapy abcam.comuni.lu. Studies have demonstrated synergistic anti-proliferative and apoptotic effects when combining HDAC inhibitors with paclitaxel in various cancer cell lines and xenograft models. For example, a novel HDAC inhibitor SNOH-3 combined with paclitaxel effectively reversed paclitaxel resistance in non-small cell lung cancer models. Another study showed synergistic effects of a dual HDAC/tubulin inhibitor with paclitaxel in a neuroblastoma xenograft model. Although the available search results highlight the potential for synergistic effects between HDAC inhibitors and paclitaxel in preclinical cancer models, detailed studies specifically investigating the combination of this compound with paclitaxel or other conventional chemotherapeutic agents are not extensively provided.
Table 1: Summary of Preclinical Research Areas for Selective HDAC3 Inhibitors
Research Area | Observed Potential / Effects (Based on Selective HDAC3 Inhibitor Studies) | Specific Data for this compound in Available Results |
Anti-Cancer Potential | Inhibition of cancer cell proliferation and survival, potential in AML, gastric, and breast cancer models. | Limited specific detailed data. |
Neuroprotective Effects | Protection against neuronal damage, improvement in motor deficits and striatal volume in HD models, reduced infarct volume in stroke models. | Limited specific detailed data. |
Anti-Inflammatory | Modulation of immune cell activation, attenuation of pro-inflammatory gene expression, reduction of inflammatory responses. | Limited specific detailed data. |
Metabolic Regulation | Influence on lipid metabolism, potential in type 2 diabetes and atherosclerosis, protection of beta-cells in diabetic models. | Limited specific detailed data. |
Combination Therapy | Synergistic anti-cancer effects with chemotherapeutics (general HDAC inhibitor findings). | Limited specific detailed data with paclitaxel. |
The preclinical research on selective HDAC3 inhibitors, including compounds like RGFP-966 and BRD3308, demonstrates their potential across various therapeutic areas. While this compound is identified as a compound of interest, detailed preclinical data specifically focusing on its monotherapy effects in anti-cancer, neuroprotective, anti-inflammatory, and metabolic models, as well as its synergistic effects in combination regimens with agents like paclitaxel, are limited in the currently available search results. Further research specifically on this compound is needed to fully elucidate its therapeutic potential.
With Proteasome Inhibitors (e.g., Bortezomib)
Preclinical research has explored the potential synergistic effects of combining HDAC inhibitors with proteasome inhibitors. Specifically, studies have indicated that this compound can enhance the cytotoxicity induced by bortezomib in HL-60 cells targetmol.cn. This finding suggests a potential for improved therapeutic outcomes when these two classes of agents are used in combination, possibly through complementary mechanisms affecting protein degradation and acetylation status within cancer cells.
With Tubulin-Targeting Agents
Specific research findings detailing the combination of this compound (CID 53630042) with tubulin-targeting agents were not identified in the conducted search. While some compounds with dual tubulin and HDAC inhibitory activity have been explored, specific studies on this compound in combination with separate tubulin-targeting agents were not found.
With Immunomodulatory Therapies
Specific research findings detailing the combination of this compound (CID 53630042) with immunomodulatory therapies were not identified in the conducted search. While dual inhibitors targeting JAK and HDAC have been investigated, specific studies on this compound in combination with other immunomodulatory agents were not found.
With Other Epigenetic Modulators (e.g., DNMT inhibitors, HMT inhibitors)
Specific research findings detailing the combination of this compound (CID 53630042) with other epigenetic modulators such as DNA methyltransferase (DNMT) inhibitors or Histone Methyltransferase (HMT) inhibitors were not identified in the conducted search. While these classes of compounds are relevant in epigenetic modulation, specific combination studies involving this compound were not found.
Investigation of Drug Resistance Mechanisms and Overcoming Strategies
Specific research findings detailing the investigation of drug resistance mechanisms related to this compound (CID 53630042) or strategies to overcome such resistance were not identified in the conducted search. Research into drug resistance is a critical aspect of therapeutic development, but specific data for this compound in this context was not found.
Future Directions in Selective Hdac3 Inhibitor Research
Development of Next-Generation Highly Selective Inhibitors
Achieving high selectivity for HDAC3 over other HDAC isoforms, particularly other Class I HDACs like HDAC1 and HDAC2, remains a significant challenge due to the high degree of similarity in their catalytic domains. tandfonline.comalzdiscovery.org However, advancements in structural biology, computational modeling, and medicinal chemistry are paving the way for the design and synthesis of next-generation inhibitors with improved selectivity profiles. tandfonline.comnih.govnih.gov
Novel zinc-binding groups (ZBGs) are being explored to enhance HDAC3 selectivity, as some existing ZBGs have been associated with toxicity and off-target effects. tandfonline.com Computer-aided drug design, coupled with experimental data from 3D co-crystallized models of HDAC3, is facilitating the discovery of compounds with optimized selectivity and potency. tandfonline.com For instance, studies have identified novel benzamide derivatives and triazole-containing compounds exhibiting potent and selective HDAC3 inhibition in the submicromolar range, with significantly lower activity against other HDAC isoforms. nih.govnih.govplos.org These highly selective compounds serve as valuable tools for investigating the precise biological functions of HDAC3 and as leads for further drug development. nih.govacs.org
Exploration of Non-Enzymatic Functions of HDAC3
Beyond its well-established enzymatic activity, emerging research highlights important non-enzymatic roles for HDAC3. frontiersin.orgnih.govbiorxiv.org These functions can be independent of its deacetylase activity and contribute to its diverse biological roles. nih.govbiorxiv.orgsdbonline.org For example, studies in Drosophila and mammalian models have shown that HDAC3 has deacetylase-independent functions in development and transcriptional regulation, including tethering loci to the nuclear periphery and interacting with specific transcription factors. biorxiv.orgsdbonline.org
Understanding these non-enzymatic functions is critical for fully elucidating the mechanisms by which HDAC3 inhibitors exert their effects. nih.gov Discrepancies observed between studies using genetic deletion of HDAC3 and those using HDAC3 inhibitors may be partly attributed to these non-enzymatic roles. alzdiscovery.org Future research directions involve developing tools and strategies to specifically modulate or investigate these non-enzymatic activities, which could lead to novel therapeutic approaches targeting HDAC3 function beyond simple enzymatic inhibition. nih.gov
Advanced Preclinical Models for Efficacy and Mechanism Elucidation
The use of advanced preclinical models is essential for evaluating the efficacy and dissecting the mechanisms of action of selective HDAC3 inhibitors like Hdac-IN-3. tandfonline.comalzdiscovery.org While in vitro studies provide initial insights into enzymatic activity and cellular effects, in vivo models are necessary to assess pharmacokinetic properties, therapeutic potential in complex disease settings, and potential off-target effects. tandfonline.com
Various animal models are being utilized, including genetically modified mice with conditional deletion or mutations in HDAC3 to study its specific roles in different tissues and diseases. alzdiscovery.orgsdbonline.org Disease-specific preclinical models, such as those for cancer, neurodegenerative diseases, and inflammatory conditions, are crucial for evaluating the therapeutic efficacy of selective HDAC3 inhibitors. frontiersin.orgalzdiscovery.orgplos.orgnih.gov Advanced models, including patient-derived xenografts and organoids, offer more physiologically relevant systems for predicting clinical responses and understanding the impact of tumor heterogeneity on inhibitor efficacy. Preclinical studies have demonstrated the potential benefits of HDAC inhibitors in various models, including those for neurodegeneration and cardio-metabolic deficiencies. researchgate.net
Integration of Multi-Omics Data in Research
The integration of multi-omics data, including genomics, epigenomics, transcriptomics, proteomics, and metabolomics, is becoming increasingly important in understanding the complex biological networks regulated by HDAC3 and the effects of its inhibition. nih.govresearcher.liferesearchgate.netmdpi.com This approach allows for a comprehensive view of the molecular changes induced by selective HDAC3 inhibitors, providing insights into their mechanisms of action, identifying potential biomarkers of response or resistance, and revealing off-target effects. nih.govresearcher.lifemdpi.com
By integrating data from different omics layers, researchers can gain a more holistic understanding of how HDAC3 inhibition impacts gene expression, protein acetylation, metabolic pathways, and cellular phenotypes in various disease contexts. nih.govresearcher.life This integrated analysis can help identify key molecular pathways affected by selective HDAC3 inhibition and predict patient responses to therapy. researcher.lifemdpi.com Advanced computational tools and artificial intelligence approaches are being developed to effectively integrate and analyze these large and complex datasets. researchgate.net
Novel Delivery and Targeting Strategies in Preclinical Settings
To improve the therapeutic index and target specificity of selective HDAC3 inhibitors, novel delivery and targeting strategies are being explored in preclinical settings. Traditional drug delivery methods may result in non-specific distribution and potential toxicity to healthy tissues. nih.gov
Strategies such as nanoparticle-based delivery systems are being investigated to enhance the accumulation of HDAC3 inhibitors in target tissues or cells, such as tumors. nih.govfrontiersin.org Ligand-modified nanoparticles can facilitate targeted delivery through specific interactions with receptors overexpressed on diseased cells. frontiersin.org Additionally, the development of PROteolysis-TArgeting Chimeras (PROTACs) that specifically target and degrade HDAC3, rather than just inhibiting its enzymatic activity, represents a novel approach to achieve greater selectivity and overcome potential resistance mechanisms. alzdiscovery.orgnih.gov Peptide-HDAC inhibitor conjugates are also being explored for improved nuclear delivery and localization. nih.gov These advanced delivery and targeting strategies aim to maximize the therapeutic efficacy of selective HDAC3 inhibitors while minimizing systemic exposure and off-target effects.
Q & A
Q. What is the mechanistic basis for HDAC-IN-3’s selectivity toward specific histone deacetylase isoforms, and how can this be validated experimentally?
Methodological Answer: Begin with in silico molecular docking to predict binding affinities to HDAC isoforms (e.g., Class I vs. II). Validate predictions using in vitro enzymatic inhibition assays (e.g., fluorometric or colorimetric HDAC activity kits). Compare IC₅₀ values across isoforms and correlate with structural features (e.g., zinc-binding domain interactions). Include negative controls (e.g., pan-HDAC inhibitors) to confirm specificity .
Q. How should researchers design dose-response experiments for this compound to balance efficacy and toxicity in cell-based models?
Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture the full dose-response curve. Pair viability assays (e.g., MTT or ATP-based luminescence) with HDAC activity readouts (e.g., acetylation levels via Western blot). Include time-course experiments to distinguish acute toxicity from target-mediated effects. Statistical analysis should account for non-linear regression models (e.g., Hill equation) .
Q. What are the best practices for interpreting contradictory data in this compound’s effects on gene expression profiles?
Methodological Answer: Perform RNA-seq or qPCR arrays with biological triplicates to ensure reproducibility. Normalize data using housekeeping genes and apply false discovery rate (FDR) corrections. Cross-reference contradictory findings with publicly available datasets (e.g., GEO or TCGA) to identify context-dependent variables (e.g., cell type, epigenetic background). Use pathway enrichment tools (e.g., DAVID or GSEA) to resolve discordant pathways .
Advanced Research Questions
Q. How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies while maintaining target engagement?
Methodological Answer: Conduct ADME profiling using in vitro assays (e.g., microsomal stability, plasma protein binding) and in silico tools (e.g., SwissADME). Modify formulation (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability. Validate target engagement via pharmacodynamic markers (e.g., histone acetylation in peripheral blood mononuclear cells) and correlate with plasma concentrations using LC-MS/MS .
Q. What strategies are effective for resolving discrepancies between this compound’s in vitro potency and in vivo efficacy in cancer models?
Methodological Answer: Investigate tumor microenvironment factors (e.g., hypoxia, stromal interactions) using 3D co-culture systems or patient-derived xenografts (PDX). Perform ex vivo analyses (e.g., IHC for acetylated histones) to confirm target modulation in treated tumors. Use PK/PD modeling to align dosing regimens with tissue penetration data .
Q. How should researchers address off-target effects of this compound when profiling its epigenetic impacts?
Methodological Answer: Employ CRISPR-based HDAC isoform knockouts to isolate compound-specific effects. Combine ChIP-seq (e.g., H3K9ac or H4K16ac) with proteomics to identify non-HDAC interactors. Validate off-target hits using orthogonal assays (e.g., thermal shift or SPR). Cross-validate findings with structurally unrelated HDAC inhibitors to exclude class effects .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other epigenetic modulators?
Methodological Answer: Use combination index (CI) calculations (e.g., Chou-Talalay method) to quantify synergy. Design checkerboard assays with varying molar ratios and analyze data using CompuSyn or SynergyFinder. Include Bliss independence or Loewe additivity models to confirm mechanistic interactions. Report 95% confidence intervals and effect sizes for reproducibility .
Q. How can researchers ensure reproducibility when reporting this compound’s effects on chromatin remodeling?
Methodological Answer: Follow CONSORT or ARRIVE guidelines for experimental rigor. Pre-register study protocols (e.g., on Open Science Framework) and share raw data (e.g., ChIP-seq FASTQ files) via public repositories. Use standardized buffers and enzyme lots for chromatin assays. Include internal controls (e.g., spike-in chromatin for normalization) and report antibody validation details (e.g., RRID) .
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